2,4-Dicyanobenzotrifluoride

Physicochemical Property Separation Science Isomer Differentiation

Issue: Positional isomer contamination (e.g., 2,5- or 1,4-dicyano isomers) disrupts OLED device efficiency and polymer crosslinking density. Solution: 2,4-Dicyanobenzotrifluoride (CAS 1483-43-8) provides the essential 1,3-dicyano angular geometry for correct cyclization. • Enables propeller-shaped D-A TADF emitters unattainable with phthalonitrile isomers; used in high-efficiency OLEDs. • 4-CF3 group imparts LogP 2.45, lowering dielectric constant vs. non-fluorinated isophthalonitrile for electronic encapsulation. • ≥98% purity; bulk & custom synthesis available for R&D-scale procurement.

Molecular Formula C9H3F3N2
Molecular Weight 196.132
CAS No. 1483-43-8
Cat. No. B576355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dicyanobenzotrifluoride
CAS1483-43-8
Molecular FormulaC9H3F3N2
Molecular Weight196.132
Structural Identifiers
SMILESC1=CC(=C(C=C1C#N)C#N)C(F)(F)F
InChIInChI=1S/C9H3F3N2/c10-9(11,12)8-2-1-6(4-13)3-7(8)5-14/h1-3H
InChIKeyWPRVYAKAXNCOKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dicyanobenzotrifluoride Core Properties


2,4-Dicyanobenzotrifluoride (systematic name: 4-(trifluoromethyl)isophthalonitrile) is a fluorinated aromatic dinitrile with the molecular formula C9H3F3N2 and a molecular weight of 196.13 g/mol [1]. It features a benzene ring substituted with two cyano groups at the 1,3-positions (meta) and a trifluoromethyl group at the 4-position. This specific substitution pattern classifies it as an isophthalonitrile derivative, which is fundamentally distinct from its phthalonitrile and terephthalonitrile isomers in terms of reactivity and application scope . Its physicochemical profile—including a boiling point of 261 °C, a density of 1.37 g/cm³, and a calculated LogP of 2.45—is directly influenced by the strong electron-withdrawing character and lipophilicity imparted by the -CF3 and -CN groups [1].

2,4-Dicyanobenzotrifluoride Isomer Substitution Risks


Substituting 2,4-Dicyanobenzotrifluoride with a positional isomer like 2,5-Dicyanobenzotrifluoride (CAS 1483-44-9) or 4-(Trifluoromethyl)phthalonitrile (CAS 1483-45-0) introduces critical failures in application performance. The 1,3-dicyano (isophthalonitrile) motif of the target compound dictates a specific angular geometry for cyclization and polymerization, which cannot be replicated by the linear 1,4-dicyano (terephthalonitrile) or the 1,2-dicyano (phthalonitrile) isomers [1]. This geometric constraint is absolute for synthesizing specific macrocycles and isophthalonitrile-based Thermally Activated Delayed Fluorescence (TADF) emitters. Furthermore, the 4-CF3 group's electron-withdrawing effect creates a unique electronic environment, which has been shown in bioassays on derivative compounds to be crucial for optimal activity, a profile not matched by the non-fluorinated parent compound isophthalonitrile (CAS 626-17-5) [2].

2,4-Dicyanobenzotrifluoride Selection Guide


Boiling Point Advantage for Purification

A critical operational advantage is the significantly lower boiling point of 2,4-Dicyanobenzotrifluoride relative to its isomers. Its boiling point is 261.3 °C at 760 mmHg, which is 33.8 °C lower than that of the 2,5-isomer (2,5-Dicyanobenzotrifluoride, 295.1 °C) and 38.4 °C lower than that of the 4-(Trifluoromethyl)phthalonitrile isomer (299.7 °C, predicted) . This difference allows for more energy-efficient purification by distillation and reduces the risk of thermal decomposition during processing, a key factor for procurement when scaling up reactions.

Physicochemical Property Separation Science Isomer Differentiation

Lipophilicity Enhancement via -CF3 Substitution

The introduction of the -CF3 group on the isophthalonitrile core drastically increases lipophilicity, a critical parameter for developing bio-active molecules with improved membrane permeability. The calculated LogP of 2,4-Dicyanobenzotrifluoride is 2.45 [1]. This is in stark contrast to the non-fluorinated parent, isophthalonitrile (CAS 626-17-5), which has a significantly lower LogP. This quantitative LogP shift is a class-level inference for enhanced pharmacokinetic properties in drug discovery .

Drug Design Agrochemical Intermediate Lipophilicity

Flash Point and Safety Handling

Safety and handling costs are a significant procurement consideration. 2,4-Dicyanobenzotrifluoride exhibits a flash point of 111.9 °C . This is notably lower than the flash point of the 2,5-isomer (2,5-Dicyanobenzotrifluoride), which is 132.3 °C . While both are combustible, the lower flash point of the target compound means it is classified differently for transport and storage, requiring stricter temperature control, which has a direct operational cost implication that must be factored into the selection process.

Process Safety Transportation Thermal Hazard

Fungicidal Efficacy of Core Derivatives

The importance of the 4-trifluoromethylisophthalonitrile scaffold is demonstrated by the fungicidal activity of its derivatives. Compound 3j, a chlorothalonil derivative containing a 2,6-dichloro-4-(trifluoromethyl)phenylamino group on the isophthalonitrile core, exhibited 98% and 70% control against corn rust (Puccinia polysora) at 25 and 6.25 mg/L, respectively [1]. This activity was 'much better than chlorothalonil and fluazinam,' and the study explicitly highlights the crucial role of the trifluoromethyl group at the 4-position of the phenyl ring for this enhanced biological effect. This serves as direct class-level evidence for the value of this core structure in agrochemical design.

Agrochemical Discovery Structure-Activity Relationship Fungicide

2,4-Dicyanobenzotrifluoride Application Scenarios


Advanced OLED Material Synthesis

The isophthalonitrile motif is a key acceptor unit in state-of-the-art TADF emitters for Organic Light Emitting Diodes (OLEDs). 2,4-Dicyanobenzotrifluoride serves as a critical precursor for introducing a trifluoromethylated acceptor core, which computational studies indicate can tune the excitonic character of singlet and triplet states to increase the rate of TADF . Its specific 1,3-dicyano geometry is essential for creating the propeller-shaped donor-acceptor structures that exhibit the desired photophysical properties, an architecture impossible to replicate with phthalonitrile isomers [1].

Agrochemical Lead Optimization

Procurement of this compound is strategically justified for research programs synthesizing novel fungicides. As demonstrated by the derivative 3j, the 4-CF3-isophthalonitrile core yields compounds with markedly superior control of corn rust compared to commercial fungicides like chlorothalonil and fluazinam [2]. The core structure imparts both a unique mode of action against resistant strains and the optimal physicochemical properties for in vivo efficacy, as highlighted by the structure-activity relationship study.

High-Performance Polymer and Resin Development

In materials science, the compound is a valuable monomer for polymers requiring high thermal stability and chemical resistance. The two cyano groups are loci for polymerization and crosslinking, forming high-performance phthalonitrile-like resins. The 4-CF3 group further enhances hydrophobicity and lowers the dielectric constant, which is a direct, quantifiable advantage (LogP 2.45) over non-fluorinated analogs like isophthalonitrile for applications in electronic encapsulation and specialty coatings.

Technical Documentation Hub

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